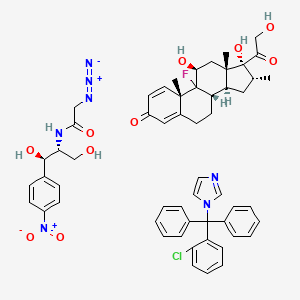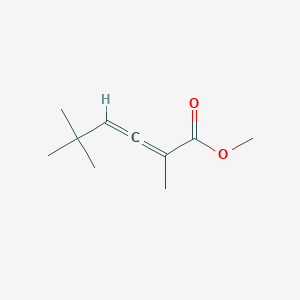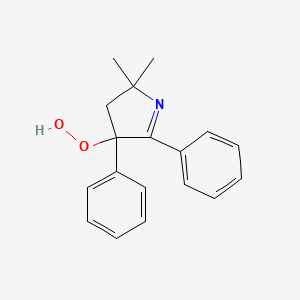
magnesium;butane;propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, butane, and propane are three distinct compounds, each with unique properties and applications. Magnesium is a lightweight, silvery-white metal known for its high reactivity and use in various industrial applications. Butane and propane are hydrocarbons belonging to the alkane family, commonly used as fuels due to their flammability and energy content. This article explores the synthesis, reactions, applications, mechanisms, and comparisons of these compounds.
Preparation Methods
Magnesium
Magnesium is primarily produced through two methods: electrolysis of magnesium chloride and thermal reduction of magnesium oxide. In the electrolytic process, magnesium chloride is dissociated into magnesium metal and chlorine gas in electrolytic cells .
Butane
Butane is typically obtained from the distillation of crude oil in refineries. During this process, crude oil is heated, and its components are separated based on their boiling points . Butane can also be synthesized through the dehalogenation of haloalkanes and hydrogenation of alkenes and alkynes .
Propane
Propane is produced as a byproduct of natural gas processing and petroleum refining. It is separated from other hydrocarbons through distillation and liquefaction processes. Propane can also be synthesized through the hydrogenation of propylene.
Chemical Reactions Analysis
Magnesium
Magnesium undergoes various reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide (MgO) and magnesium nitride (Mg₃N₂) when ignited.
Reaction with Acids: Dissolves in acids to form magnesium ions and hydrogen gas.
Reaction with Water: Reacts with steam to form magnesium oxide or magnesium hydroxide and hydrogen gas.
Butane
Butane undergoes several reactions, such as:
Combustion: Burns in the presence of oxygen to form carbon dioxide and water.
Halogenation: Reacts with halogens like chlorine to form butyl chloride and hydrogen chloride.
Propane
Propane also undergoes similar reactions:
Combustion: Burns to produce carbon dioxide and water.
Halogenation: Reacts with halogens to form various halogenated products.
Scientific Research Applications
Magnesium
Magnesium is widely used in various fields:
Chemistry: Used as a reducing agent in the production of titanium and other metals.
Biology: Essential for numerous biological processes, including enzyme function and DNA synthesis.
Medicine: Used in antacids and laxatives.
Industry: Utilized in the production of lightweight alloys for automotive and aerospace applications.
Butane
Butane has several applications:
Fuel: Used in lighters, portable stoves, and as a component of liquefied petroleum gas (LPG).
Food Industry: Used in the production of vegetable oils and as a propellant in aerosol sprays.
Propane
Propane is primarily used as a fuel for heating, cooking, and in industrial applications. It is also used as a refrigerant and in the production of petrochemicals.
Mechanism of Action
Magnesium
Magnesium acts as a physiological calcium channel blocker, inducing smooth muscle relaxation and reducing acetylcholine release at motor nerve terminals . It is involved in over 300 enzymatic reactions, including energy metabolism and nucleic acid synthesis .
Butane
Butane’s primary mechanism of action involves its flammability and energy release during combustion. It can cause central nervous depression when inhaled in high concentrations due to its lipophilic nature and interaction with neuronal membranes .
Propane
Propane’s mechanism of action is similar to butane, primarily involving its combustion properties and energy release.
Comparison with Similar Compounds
Magnesium
Magnesium is often compared to other alkaline earth metals like calcium and strontium. These elements share similar chemical properties but differ in reactivity and applications .
Butane
Butane is similar to other alkanes like propane and pentane. While all are used as fuels, butane has a higher boiling point and energy content compared to propane .
Propane
Propane is often compared to butane and natural gas. Propane has a lower boiling point than butane, making it more suitable for use in colder climates .
Conclusion
Magnesium, butane, and propane are versatile compounds with a wide range of applications in various fields. Understanding their preparation methods, chemical reactions, scientific applications, mechanisms of action, and comparisons with similar compounds provides valuable insights into their significance and utility.
Properties
| 77598-75-5 | |
Molecular Formula |
C7H16Mg |
Molecular Weight |
124.51 g/mol |
IUPAC Name |
magnesium;butane;propane |
InChI |
InChI=1S/C4H9.C3H7.Mg/c1-3-4-2;1-3-2;/h1,3-4H2,2H3;3H,1-2H3;/q2*-1;+2 |
InChI Key |
OGRNPGXREDBJKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC[CH2-].C[CH-]C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)


